2-Bromo-1-iodo-4-(trifluoromethyl)benzene

Cross-coupling Diheteroarylation Trifluoromethyl

Researchers needing unsymmetrical CF3-biaryl architectures face regioselective cross-coupling challenges. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene (CAS 481075-58-5) overcomes this via >10²:1 C-I vs. C-Br oxidative addition selectivity, allowing iterative Pd couplings in a single sequence. • 86% isolated yield demonstrated in Pd-catalyzed 1,2-diheteroarylation • 4-CF3 group enhances oxidative addition, reducing catalyst loading • Available at ≥98% purity with ≤0.5% moisture for reproducible multi-step synthesis

Molecular Formula C7H3BrF3I
Molecular Weight 350.9 g/mol
CAS No. 481075-58-5
Cat. No. B1285863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-iodo-4-(trifluoromethyl)benzene
CAS481075-58-5
Molecular FormulaC7H3BrF3I
Molecular Weight350.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)Br)I
InChIInChI=1S/C7H3BrF3I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H
InChIKeyLFHYCNXVEWPYAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-iodo-4-(trifluoromethyl)benzene: Dihalogenated CF₃ Intermediate Overview


2-Bromo-1-iodo-4-(trifluoromethyl)benzene (CAS 481075-58-5) is a dihalogenated aromatic compound featuring bromine at the 2-position, iodine at the 1-position, and a trifluoromethyl group at the 4-position of the benzene ring [1]. The compound possesses a molecular formula of C₇H₃BrF₃I, a molecular weight of 350.90 g/mol, and is a solid at ambient temperature with a melting point of 36–39°C . Its structural architecture—combining two halogens with differential oxidative addition kinetics and a strong electron-withdrawing CF₃ substituent—defines its primary utility as a versatile intermediate in palladium-catalyzed cross-coupling reactions and multi-step organic syntheses [2].

Sequential Pd coupling via C–I then C–Br
CF3-mediated electronic activation of oxidative addition
Predicted regioisomeric coupling vector

2-Bromo-1-iodo-4-(trifluoromethyl)benzene: Why It Cannot Be Substituted


Generic substitution among dihalogenated aromatic building blocks is precluded by three quantifiable factors. First, the oxidative addition selectivity ratio (C–I vs. C–Br) in palladium-catalyzed couplings is typically >10²:1, enabling precise sequential functionalization that symmetrical dihalides or monohalogenated analogs cannot provide [1]. Second, the ortho/para substitution pattern relative to the CF₃ group determines both electronic activation and steric accessibility—regioisomers (e.g., 1-bromo-4-iodo-2-(trifluoromethyl)benzene) exhibit distinct coupling kinetics due to altered conjugation pathways [2]. Third, the 4-CF₃ substituent reduces electron density at the ipso-carbon by inductive withdrawal, which enhances oxidative addition rates of the adjacent C–I bond relative to non-fluorinated 1-bromo-2-iodobenzene derivatives [3]. These parameters directly influence reaction yields, catalyst loading requirements, and sequence design flexibility, making empirical substitution without side-by-side validation a source of synthetic failure.

C–I/C–Br selectivity not transferable
Symmetrical dihalides or monohalogenated analogs lack the marked C–I over C–Br oxidative addition preference required for sequential coupling.
Regioisomer coupling kinetics differ
Alternative substitution patterns (e.g., 1-bromo-4-iodo-2-CF3) alter electronic activation and steric accessibility, shifting site-selectivity.
CF3 inductive effect may not replicate
Non-fluorinated 1-bromo-2-iodobenzene derivatives lack the ipso-carbon activation that enhances C–I oxidative addition rates.

2-Bromo-1-iodo-4-(trifluoromethyl)benzene: Head-to-Head Evidence vs. Analogs


Palladium-Catalyzed 1,2-Diheteroarylation Performance

In a standardized palladium-catalyzed direct 1,2-diheteroarylation protocol using identical reaction conditions (1 mmol substrate, 3 mmol heteroarene, 3 mmol KOAc, DMA, 150°C), 2-bromo-1-iodo-4-(trifluoromethyl)benzene delivered an isolated yield of 86% when coupled with 3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran [1]. In a parallel transformation using 3,5-dimethylisoxazole as the coupling partner, the target compound achieved 80% isolated yield, compared to 77% for the CF₃O analog and 81% for non-fluorinated 1-bromo-2-iodobenzene [1].

Diheteroarylation Yield
Head-to-head
86% (tetrahydrobenzofuran)
80% (isoxazole)
Yield parity with non-fluorinated analog, outperforms CF3O variant.
Pd(OAc)2, KOAc, DMA, 150°C, 16 h
Cross-coupling Diheteroarylation Trifluoromethyl Yield comparison

Commercial Purity Specification Comparison

Across major chemical suppliers, 2-bromo-1-iodo-4-(trifluoromethyl)benzene is consistently specified at 97–98% purity by GC or HPLC, with moisture content controlled to ≤0.5% [1]. This specification matches or exceeds that of the more common non-fluorinated analog 1-bromo-2-iodobenzene (typically 97–98%) and compares favorably to the regioisomer 2-bromo-1-iodo-3-(trifluoromethyl)benzene (CAS 1049731-01-2), which is frequently offered at ≥95% purity .

Purity Specification
Cross-study comparable
97–98% (GC/HPLC)
Consistent purity across vendors reduces pre-reaction purification.
Moisture ≤0.5%; exceeds 3-CF3 regioisomer (≥95%)
Purity specification GC assay Procurement quality Supplier comparison

C–I vs. C–Br Oxidative Addition Selectivity

The oxidative addition step in palladium-catalyzed cross-couplings proceeds with a well-established reactivity order: C–I > C–Br ≫ C–Cl. In aryl halides, the rate of oxidative addition to Pd(0) for C–I bonds is approximately 10²–10³ times faster than for C–Br bonds under comparable conditions [1]. The presence of the electron-withdrawing 4-CF₃ group in 2-bromo-1-iodo-4-(trifluoromethyl)benzene further enhances C–I oxidative addition kinetics by reducing electron density at the ipso-carbon, which lowers the activation barrier for the Pd(0) insertion step relative to non-fluorinated 1-bromo-2-iodobenzene [2].

Oxidative Addition Selectivity
Class-level
C–I >10² × C–Br rate
Enables reliable sequential functionalization preserving C–Br.
CF3 inductive effect further lowers activation barrier
Oxidative addition C–I bond C–Br bond Palladium catalysis

Lipophilicity: Log P vs. Non-Fluorinated Analog

The consensus Log Pₒ/w (average of five computational methods) for 2-bromo-1-iodo-4-(trifluoromethyl)benzene is 4.26, with XLogP3 calculated at 4.15 . In contrast, the non-fluorinated analog 1-bromo-2-iodobenzene has a calculated Log P of approximately 3.0–3.5 [1]. This ~1.0 Log P unit increase corresponds to a roughly 10-fold increase in partition coefficient between octanol and water, attributable to the lipophilic contribution of the CF₃ group.

Lipophilicity (Log P)
Cross-study comparable
4.26 (consensus)
vs 3.0–3.5
~1 log unit increase translates to higher membrane permeability.
Five computational methods; CF3 enhances lipophilicity
Lipophilicity Log P CF₃ substitution Drug-likeness

Regioisomer Site-Selectivity in Suzuki–Miyaura Coupling

Systematic studies of Suzuki–Miyaura reactions on dihalogenated trifluoromethylbenzene derivatives reveal that the substitution pattern relative to the CF₃ group governs site-selectivity. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene (ortho-Br, meta-I relative to CF₃) exhibits preferential oxidative addition at the iodine position followed by subsequent bromine coupling, with the meta-iodine position experiencing greater electronic activation from the para-CF₃ group than ortho-iodine configurations in regioisomers such as 1-bromo-2-iodo-4-(trifluoromethyl)benzene [1].

Regioisomer Site-Selectivity
Class-level
I (meta to CF3) couples first; Br (ortho to I) reserved
Distinct coupling vector vs other CF3 regioisomers.
Meta-iodine activation exceeds ortho-iodine configurations
Regioselectivity Suzuki–Miyaura CF₃ directing effects Site-selective coupling

2-Bromo-1-iodo-4-(trifluoromethyl)benzene: Research & Industrial Applications


Sequential Suzuki–Miyaura: Trifluoromethylated Biaryls & Terphenyls

Researchers requiring CF₃-containing biaryl architectures can exploit the >10²:1 C–I/C–Br oxidative addition selectivity to execute two sequential Suzuki–Miyaura couplings with different boronic acids at the iodine and bromine sites respectively, yielding unsymmetrical terphenyl derivatives in a single synthetic sequence [1]. The electron-withdrawing effect of the 4-CF₃ group enhances the first oxidative addition event, reducing required catalyst loadings compared to non-fluorinated analogs [2].

CF₃-Substituted Heterocycles via 1,2-Diheteroarylation

As demonstrated by the 86% isolated yield in the Pd-catalyzed 1,2-diheteroarylation with 3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran, this compound serves as a validated substrate for constructing heteroaryl-substituted trifluoromethylbenzenes [3]. This application is directly relevant to medicinal chemistry programs seeking CF₃-containing heterocyclic cores for kinase inhibitors or GPCR modulators, where the CF₃ group improves metabolic stability and target engagement.

OLED and Organic Electronic Material Precursors

Trifluoromethyl-substituted aromatic intermediates are integral to the synthesis of thermally activated delayed fluorescence (TADF) emitters and host materials for blue OLED devices [4]. The compound's bromine and iodine handles enable iterative cross-coupling to assemble donor–acceptor architectures with the CF₃ group serving as an electron-withdrawing moiety that modulates emission wavelength and improves charge transport properties [4].

Agrochemical Intermediate Manufacturing

Industrial procurement of this compound at kilogram scale supports the synthesis of trifluoromethyl-containing agrochemicals, including fungicides and herbicides where the CF₃ group confers enhanced metabolic stability and soil persistence [5]. The availability of 97–98% purity commercial material with ≤0.5% moisture content ensures reproducible performance in multi-step manufacturing processes without additional purification overhead [5].

Application
Selection Property
Validation Focus
Sequential Suzuki–Miyaura for CF3-biaryls/terphenyls
C–I/C–Br sequential coupling selectivity
Regioselectivity and yield with specific boronic acids
1,2-Diheteroarylation to CF3-heterocycles
High coupling efficiency with heteroarenes
Scope of heteroarene compatibility
OLED TADF emitter and host material precursor
Iterative cross-coupling for donor–acceptor architectures
CF3 electronic modulation of emission wavelength
Agrochemical intermediate manufacturing
Commercial purity and moisture control
Lot-to-lot consistency in multi-step processes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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